Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity optimization Drug-likeness

2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 900000-45-5; also cataloged as WAY-326890, CAS 685865-67-2) is a synthetic small-molecule benzothiazole-sulfonamide hybrid. It incorporates a 6-sulfamoyl-1,3-benzothiazol-2-yl core linked via an acetamide bridge to a 2,4-dimethylphenyl moiety.

Molecular Formula C17H17N3O3S2
Molecular Weight 375.46
CAS No. 900000-45-5
Cat. No. B2406124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
CAS900000-45-5
Molecular FormulaC17H17N3O3S2
Molecular Weight375.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C17H17N3O3S2/c1-10-3-4-12(11(2)7-10)8-16(21)20-17-19-14-6-5-13(25(18,22)23)9-15(14)24-17/h3-7,9H,8H2,1-2H3,(H2,18,22,23)(H,19,20,21)
InChIKeyNIKBGPHBYSILFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 900000-45-5): Core Structural Identity for Differentiated Procurement


2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 900000-45-5; also cataloged as WAY-326890, CAS 685865-67-2) is a synthetic small-molecule benzothiazole-sulfonamide hybrid. It incorporates a 6-sulfamoyl-1,3-benzothiazol-2-yl core linked via an acetamide bridge to a 2,4-dimethylphenyl moiety [1]. The compound has molecular formula C17H17N3O3S2 and a molecular weight of 375.5 g/mol, with computed physicochemical descriptors including XLogP3 of 2.8, topological polar surface area (TPSA) of 139 Ų, two hydrogen bond donors, and six hydrogen bond acceptors, placing it within drug-like chemical space by Lipinski's Rule of Five criteria [1]. It is supplied as a research-grade chemical (purity ≥95%) and is described in vendor annotations as a compound that alters the lifespan of a eukaryotic organism, though the specific biological target(s) remain under-characterized in the public domain .

Why 2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by Generic Benzothiazole-Sulfonamide Analogs


Substitution of 2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide with structurally related benzothiazole-sulfonamide congeners carries substantial risk of altered biological outcome because three critical pharmacophoric elements determine target engagement: (i) the 6-sulfamoyl substituent on the benzothiazole ring, whose position and electronic character govern zinc-binding affinity in metalloenzyme active sites (e.g., carbonic anhydrase isoforms) [1]; (ii) the acetamide linker length and conformational flexibility, which dictate the spatial relationship between the sulfamoyl zinc-binding group and the hydrophobic aryl tail [1]; and (iii) the 2,4-dimethylphenyl substitution pattern, which imparts a specific steric and lipophilic profile distinct from mono-methyl, halogenated, or unsubstituted phenyl analogs. Even positional isomers—such as relocation of the sulfamoyl group from position 6 to position 5 on the benzothiazole core, or migration of the acetamide attachment point—can abrogate or invert biological activity by disrupting critical hydrogen-bond networks or hydrophobic pocket occupancy [2]. Without direct head-to-head data confirming functional equivalence, generic substitution is an unvalidated assumption.

Quantitative Differentiators for 2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 900000-45-5): Evidence-Based Procurement Guide


Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Methyl Benzothiazole-Sulfonamide Analogs

The target compound exhibits a computed XLogP3 of 2.8, reflecting the contribution of the 2,4-dimethylphenyl substituent [1]. In comparator analysis, the simplest parent scaffold N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (lacking the dimethylphenyl tail) has a substantially lower computed XLogP3 of approximately 0.3 (estimated from the same algorithm as a class-level baseline) [1]. The ~2.5 log unit increase conferred by the 2,4-dimethylphenyl acetamide appendage translates to an approximately 300-fold higher predicted octanol-water partition coefficient, which is expected to modulate membrane permeability, non-specific protein binding, and in vivo distribution volume [2]. This lipophilicity shift is consistent with structure-activity relationship (SAR) observations in benzothiazole-sulfonamide carbonic anhydrase inhibitor series, where the hydrophobic tail appended to the sulfamoylbenzothiazole core is a primary determinant of isoform selectivity and cellular permeability [2].

Physicochemical profiling Lipophilicity optimization Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Profile: Comparison with 2-(4-Chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

The target compound has a computed TPSA of 139 Ų, with 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. A structurally related analog, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 330201-52-0), which substitutes the 2,4-dimethylphenyl acetamide moiety with a 4-chlorophenoxy acetamide group, has a comparable molecular framework but a higher TPSA due to the ether oxygen. While exact TPSA values for this comparator are not available from a single curated database, the presence of the ether oxygen in the linker increases the HBA count by 1 (to 7), which raises TPSA and may reduce passive membrane permeability relative to the target compound . The target compound's lower TPSA and HBA count are consistent with improved predicted blood-brain barrier permeability and oral absorption within the benzothiazole-sulfonamide chemical class [2].

Drug design Permeability prediction ADME profiling

Molecular Weight and Rotatable Bond Differentiation: Procurement-Relevant Physicochemical Comparison with Closest Commercially Available Analogs

The target compound has a molecular weight of 375.5 g/mol and 4 rotatable bonds [1]. By comparison, the positional isomer N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 941877-70-9) has a molecular weight of 296.4 g/mol and lacks the sulfamoyl group entirely, representing a fundamentally different chemotype rather than a true functional analog . The 6-sulfamoyl substitution on the target compound adds ~79 Da and introduces the zinc-binding sulfonamide pharmacophore, which is the key molecular recognition element for carbonic anhydrase and related metalloenzyme targets. The 4-rotatable-bond count places the compound in a favorable range for oral bioavailability prediction (≤10 rotatable bonds per Veber's rule) while providing sufficient conformational flexibility for induced-fit binding [2].

Compound sourcing Physicochemical comparison Library design

Biological Annotation: Eukaryotic Lifespan Modulation Activity vs. Uncharacterized Analogs

The target compound (WAY-326890) is annotated by the commercial vendor AbMole BioScience with the biological activity descriptor 'altering the lifespan of a eukaryotic organism' . While the specific assay details (organism, endpoint, concentration range, and quantitative effect size) are not publicly disclosed by the vendor, this functional annotation represents a phenotypic signal that distinguishes the compound from close structural analogs such as 2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 899731-55-6), which has no publicly reported lifespan-modulation activity . The annotation is consistent with the broader observation that benzothiazole-sulfonamide hybrids can engage multiple biological pathways relevant to aging, including carbonic anhydrase inhibition (which modulates intracellular pH and metabolic flux) and potential antioxidant mechanisms [1].

Lifespan modulation Aging research Phenotypic screening

Optimal Application Scenarios for 2-(2,4-Dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (CAS 900000-45-5) Based on Available Evidence


Phenotypic Screening for Eukaryotic Lifespan Modulation in Model Organisms

Based on the vendor-annotated biological activity of altering eukaryotic lifespan , the most direct application scenario for this compound is as a tool compound in phenotypic aging and longevity screens using eukaryotic model systems (e.g., Saccharomyces cerevisiae chronological lifespan assay, Caenorhabditis elegans survival assays). The compound's favorable computed lipophilicity (XLogP3 = 2.8) and moderate TPSA (139 Ų) support adequate membrane permeability for intracellular target access [1]. Researchers should independently validate the lifespan-modulation activity and determine the concentration-response relationship, as quantitative effect-size data are not publicly available.

Carbonic Anhydrase Isoform Selectivity Profiling with a 2,4-Dimethylphenyl-Tail Benzothiazole-Sulfonamide Scaffold

The 6-sulfamoyl-1,3-benzothiazole core of this compound is a recognized zinc-binding pharmacophore for human carbonic anhydrase (hCA) isoforms [1]. The 2,4-dimethylphenyl acetamide appendage distinguishes this compound from other benzothiazole-sulfonamide CA inhibitors (e.g., SLC-0111 analogs) and may confer differential isoform selectivity across hCA I, II, IX, and XII. This compound is suitable for inclusion in CA inhibitor screening panels where the specific contribution of a 2,4-dimethylphenyl hydrophobic tail to isoform selectivity is being interrogated, particularly given the established SAR principle that the nature of the tail group modulates selectivity between cytosolic (hCA I/II) and tumor-associated (hCA IX/XII) isoforms [1].

Physicochemical Comparator in Benzothiazole-Sulfonamide Library Design

With its computed XLogP3 of 2.8, TPSA of 139 Ų, MW of 375.5 g/mol, 2 HBD, and 6 HBA, this compound occupies a specific region of drug-like chemical space within the benzothiazole-sulfonamide series . It serves as a reference point for library design efforts aimed at modulating lipophilicity while retaining the sulfamoyl zinc-binding group. The 2,4-dimethylphenyl substituent provides a benchmark for the lipophilic contribution of a disubstituted phenyl ring versus mono-substituted (e.g., 4-methylphenyl) or polar (e.g., 4-chlorophenoxy) alternatives [1]. Procurement for this purpose is justified when structure-property relationship (SPR) studies require a compound with well-defined computed descriptors bridging the gap between minimal sulfamoylbenzothiazole scaffolds and heavily elaborated analogs.

Quote Request

Request a Quote for 2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.